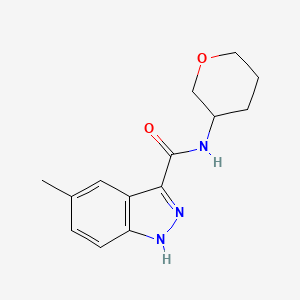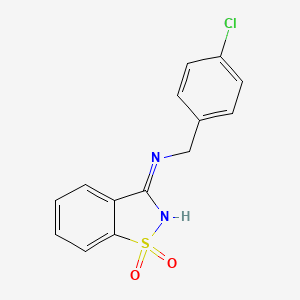
(3-bromophenyl)octylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromophenyl)octylamine, also known as 3-BPO, is a small molecule that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various cellular processes.
Mechanism of Action
The precise mechanism of action of (3-bromophenyl)octylamine is not fully understood. However, it is believed to act as an allosteric modulator of the cannabinoid receptor CB1. This receptor is involved in the regulation of a variety of physiological processes, including pain sensation, appetite, and mood. By modulating the activity of this receptor, (3-bromophenyl)octylamine may be able to influence these processes.
Biochemical and Physiological Effects:
Studies have shown that (3-bromophenyl)octylamine has a variety of biochemical and physiological effects. For example, it has been found to increase the activity of the endocannabinoid system and enhance the release of certain neurotransmitters, such as dopamine and serotonin. Additionally, (3-bromophenyl)octylamine has been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-bromophenyl)octylamine in scientific research is its specificity. This compound has been found to target the CB1 receptor with high selectivity, making it a valuable tool for studying this receptor and its associated signaling pathways. However, one limitation of using (3-bromophenyl)octylamine is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can be problematic in some experimental settings.
Future Directions
There are a number of potential future directions for research involving (3-bromophenyl)octylamine. One area of interest is the development of new treatments for conditions such as chronic pain and anxiety disorders. Additionally, researchers are exploring the use of (3-bromophenyl)octylamine in the study of other physiological processes, such as metabolism and immune function. Finally, there is also interest in developing more potent and selective compounds that target the endocannabinoid system, which could have important implications for the development of new therapies.
Synthesis Methods
The synthesis of (3-bromophenyl)octylamine involves the reaction of 3-bromophenylboronic acid with 1-octylamine. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified using column chromatography to yield pure (3-bromophenyl)octylamine.
Scientific Research Applications
(3-bromophenyl)octylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. By targeting the endocannabinoid system with (3-bromophenyl)octylamine, researchers hope to gain a better understanding of this complex system and develop new treatments for a variety of conditions.
properties
IUPAC Name |
3-bromo-N-octylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,16H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCBRYPNACHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-octylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)
![6-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6075633.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
![2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6075661.png)
![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

